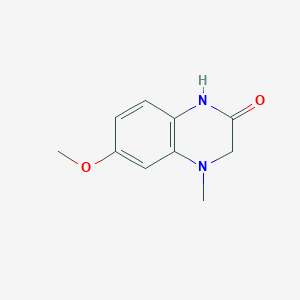

6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of methoxy and methyl groups in its structure may influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of appropriate aniline derivatives with glyoxal or its equivalents under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the quinoxaline ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to improve yield and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the methoxy group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

One of the most notable applications of 6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is its anticancer activity . Recent studies have demonstrated that compounds within the same chemical class exhibit potent antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound acts as a tubulin-binding agent, disrupting the formation of microtubules, which is crucial for cell division. This mechanism has been linked to its ability to inhibit tumor growth effectively .

- Case Studies : In vitro studies have shown that related compounds significantly inhibited the growth of lung carcinoma (A549), breast cancer (MDA-MB-231), and other cancer types with GI50 values indicating high potency .

Anti-inflammatory Activity

Another promising application is in the realm of anti-inflammatory treatments . The compound has shown potential as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a pivotal role in inflammation.

- In Vitro Studies : Research indicates that derivatives of this compound exhibit significant COX-2 inhibitory activity, with some compounds achieving over 50% inhibition at specific concentrations . This suggests that this compound may serve as a lead for developing new anti-inflammatory drugs.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties , making it a candidate for further exploration in treating infections.

- Efficacy Against Pathogens : In vitro tests have indicated that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi, highlighting their potential use in developing new antibiotics or antifungal agents .

Neuroprotective Effects

Emerging research points towards the neuroprotective potential of this compound.

- Targeting Neurodegenerative Diseases : Compounds from this class have been investigated for their ability to inhibit enzymes associated with neurodegenerative diseases, such as c-Jun N-terminal kinase (JNK) and others implicated in Alzheimer's disease . This avenue presents a promising direction for future therapeutic strategies.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological activity. Generally, quinoxaline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The methoxy and methyl groups may influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoxaline: The parent compound, lacking the methoxy and methyl groups.

6-Methoxyquinoxaline: Similar structure but without the methyl group.

4-Methylquinoxaline: Similar structure but without the methoxy group.

Uniqueness

6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity compared to other quinoxaline derivatives.

Biologische Aktivität

6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological activities, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound includes a methoxy group at the 6-position and a methyl group at the 4-position of the quinoxaline ring. Its molecular formula is C10H12N2O with a molecular weight of approximately 192.21 g/mol. The synthesis typically involves cyclization reactions that yield the quinoxaline structure, which can be optimized for yield and purity depending on the desired application.

Biological Activities

Antiviral Activity

Research indicates that quinoxaline derivatives exhibit significant antiviral properties. For instance, some derivatives have shown inhibition against HIV-1 with effective concentrations (EC50) as low as 0.15 µg/mL . The mechanism often involves interaction with viral enzymes or proteins, disrupting their function.

Anticancer Properties

Several studies have reported that compounds similar to this compound exhibit anticancer activity. For example, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7 . The presence of specific substituents on the quinoxaline ring is believed to enhance their cytotoxic effects.

COX-2 Inhibition

The compound has also been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. In vitro studies showed varying inhibition efficiencies among different derivatives, with some achieving over 100% inhibition at specific concentrations compared to standard drugs like diclofenac .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of quinoxaline derivatives, researchers tested various compounds against colorectal cancer cell lines. The findings revealed that certain structural modifications significantly enhanced cytotoxicity, suggesting that further optimization could lead to more potent therapeutic agents .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for determining its efficacy and safety profile. Interaction studies often utilize molecular docking techniques to predict binding affinities with target proteins involved in disease pathways.

Eigenschaften

IUPAC Name |

6-methoxy-4-methyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-12-6-10(13)11-8-4-3-7(14-2)5-9(8)12/h3-5H,6H2,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJOZWXIWOTXIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=C1C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.